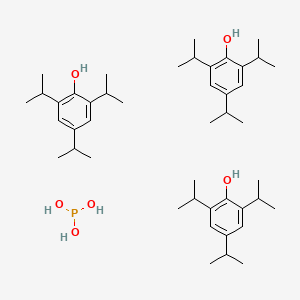
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C8H14Cl4O3 This compound is characterized by the presence of both acetic acid and a tetrachlorinated alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol can be achieved through a multi-step process involving the chlorination of a precursor alcohol followed by esterification. One common method involves the chlorination of 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorinated alcohol is then esterified with acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The chlorination step is carried out in a controlled environment to ensure the selective formation of the tetrachlorinated intermediate. The esterification step is performed using acetic acid and a suitable acid catalyst, such as sulfuric acid, to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-one or 1,1,1,4-tetrachloro-4-methylpentanoic acid.
Reduction: Formation of 1,1,1,4-trichloro-4-methylpentan-2-ol or 1,1,1,4-dichloro-4-methylpentan-2-ol.
Substitution: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-amine or 1,1,1,4-tetrachloro-4-methylpentan-2-ol.
Aplicaciones Científicas De Investigación
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrachlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester group can also participate in hydrolysis reactions, releasing acetic acid and the tetrachlorinated alcohol, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,4-tetrachloro-4-methylpentan-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1,4-tetrachloro-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1,1,1,4-trichloro-4-methylpentan-2-ol: Similar structure but with one less chlorine atom.
Uniqueness
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is unique due to its combination of a tetrachlorinated alcohol and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple chlorine atoms also enhances its potential as an antimicrobial agent and its ability to interact with biological targets.
Propiedades
Número CAS |
84676-98-2 |
|---|---|
Fórmula molecular |
C8H14Cl4O3 |
Peso molecular |
300.0 g/mol |
Nombre IUPAC |
acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O.C2H4O2/c1-5(2,7)3-4(11)6(8,9)10;1-2(3)4/h4,11H,3H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
ADFQVHVWPGDTGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


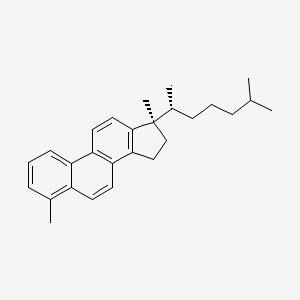
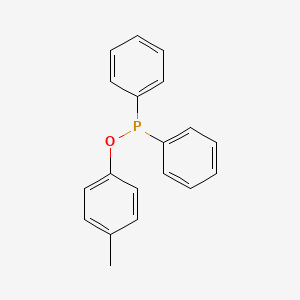
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
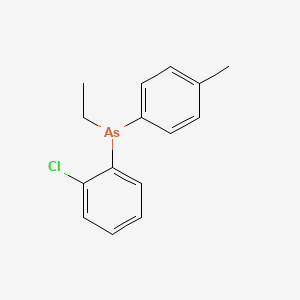
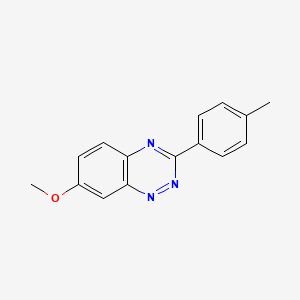
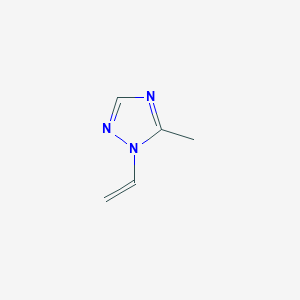
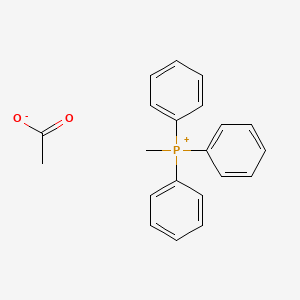

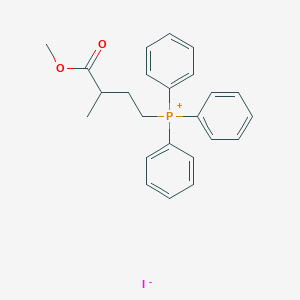
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
